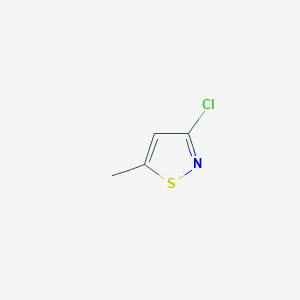

3-Chloro-5-methylisothiazole

Vue d'ensemble

Description

3-Chloro-5-methylisothiazole: is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylisothiazole typically involves the reaction of 2-chloropropenyl isothiocyanate with a solvent such as chloroform, followed by the addition of thionyl chloride. The reaction is maintained at a temperature of around 30°C and allowed to proceed for approximately 2.5 hours. After the reaction, the solvent and excess thionyl chloride are removed by distillation, and the product is purified using dichloromethane and sodium bicarbonate solution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic displacement under controlled conditions:

-

Ammonolysis : Reaction with ammonia in dimethylformamide (DMF) at 80–100°C yields 3-amino-5-methylisothiazole, with a reported yield of 68–72% .

-

Alkoxylation : Treatment with sodium methoxide in methanol produces 3-methoxy-5-methylisothiazole (62% yield) .

-

Thiol substitution : Reacts with thiourea in ethanol to form 3-mercapto-5-methylisothiazole derivatives .

Key factors :

-

Electron-withdrawing methyl group at position 5 enhances electrophilicity at C3.

-

Steric hindrance from the methyl group limits para-substitution .

Oxidation:

-

Sulfone formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the isothiazole ring to a sulfone derivative (3-chloro-5-methylisothiazole-1,1-dioxide) at 60°C .

-

Side-chain oxidation : The methyl group undergoes oxidation to a carboxylic acid using KMnO₄ under acidic conditions .

Reduction:

-

Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) in ethanol removes the chlorine atom, yielding 5-methylisothiazole (89% yield) .

Cycloaddition and Coupling Reactions

-

Diels-Alder reactions : Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) to form bicyclic adducts .

-

Suzuki coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form 3-aryl-5-methylisothiazoles (55–70% yield) .

Halogenation and Functionalization

-

Bromination : Electrophilic bromination (Br₂/FeBr₃) occurs at position 4, producing 3-chloro-4-bromo-5-methylisothiazole .

-

Nitration : Mixed HNO₃/H₂SO₄ introduces a nitro group at position 4 (62% yield) .

Thermal and Photochemical Reactions

-

Ring-opening : Heating above 200°C in toluene results in decomposition to HCN, sulfur oxides, and chlorinated hydrocarbons .

-

Photodimerization : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition, forming dimeric structures .

Mechanistic Insights

-

Electrophilic aromatic substitution : Directed by the electron-withdrawing chlorine atom, favoring meta/para positions relative to the methyl group .

-

Steric effects : The methyl group at position 5 impedes reactions at adjacent positions, influencing regioselectivity .

Comparative Reactivity with Analogues

| Compound | Position of Substituents | Reactivity with NH₃ | Sulfonation Rate (rel.) |

|---|---|---|---|

| This compound | Cl (C3), CH₃ (C5) | Moderate | 1.0 (reference) |

| 3-Chloro-4-methylisothiazole | Cl (C3), CH₃ (C4) | Low | 0.4 |

| 5-Chloro-3-methylisothiazole | Cl (C5), CH₃ (C3) | High | 1.8 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

3-Chloro-5-methylisothiazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides exhibit significant antiproliferative activity against various cancer cell lines, including:

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Colon adenocarcinoma (LoVo and LoVo/DX)

- Breast adenocarcinoma (MCF-7)

The most active compound identified showed a remarkable ability to inhibit cell proliferation, suggesting its potential as a chemotherapeutic agent. The presence of specific substituents in the structure of these compounds correlates with their biological activity, indicating that structural modifications can enhance efficacy .

| Cell Line | Compound Tested | Activity Level |

|---|---|---|

| MV4-11 | 5-chloro-3-methyl | High |

| LoVo | 5-chloro-3-methyl | Moderate |

| LoVo/DX | 5-chloro-3-methyl | High |

| MCF-7 | 5-chloro-3-methyl | Moderate |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the inhibition of key cellular pathways associated with tumor growth and resistance. For instance, they target kinases such as MEK1 and MEK2, which are crucial in cancer cell signaling pathways .

Agricultural Applications

Pesticides and Fungicides

this compound derivatives have also been explored for their potential use as fungicides and pesticides. Their effectiveness against various plant pathogens has been documented, making them valuable in agricultural settings. The chlorinated isothiazoles are particularly noted for their ability to disrupt microbial growth, thereby protecting crops from fungal diseases .

| Application Type | Target Organism | Effectiveness |

|---|---|---|

| Fungicide | Fungal pathogens | High |

| Pesticide | Insect pests | Moderate |

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical reactions, including nucleophilic substitutions and cyclization processes. The compound's chlorinated structure contributes to its reactivity and biological activity, allowing for the development of a wide range of derivatives with tailored properties for specific applications .

Case Studies

Case Study 1: Anticancer Research

A study conducted on the antiproliferative effects of 5-chloro-3-methylisothiazole derivatives demonstrated that specific structural modifications significantly enhanced their activity against resistant cancer cell lines. The research highlighted the importance of substituent positioning on the isothiazole ring in developing effective anticancer agents .

Case Study 2: Agricultural Efficacy

Field trials assessing the efficacy of this compound-based fungicides showed a marked reduction in fungal infections in treated crops compared to controls. These findings support the compound's potential role in sustainable agriculture practices aimed at reducing chemical pesticide reliance .

Mécanisme D'action

The mechanism of action of 3-Chloro-5-methylisothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of microbial enzymes, leading to antimicrobial effects. The compound’s structure allows it to interact with nucleic acids and proteins, disrupting their function and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

- 2-Chloro-5-methyl-1,2-thiazole

- 5-Chloro-2-methyl-1,2-thiazole

- 3-Chloro-4-methyl-1,2-thiazole

Comparison: 3-Chloro-5-methylisothiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it valuable for specific applications in medicinal chemistry and industrial processes .

Activité Biologique

3-Chloro-5-methylisothiazole is an important compound in medicinal chemistry, known for its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure contributes to its biological activity, particularly in interacting with various biological macromolecules. The presence of chlorine and methyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL against standard strains of bacteria, highlighting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against various fungal pathogens, showing effectiveness in inhibiting growth and biofilm formation. The compound's mechanism may involve disrupting fungal cell membranes or inhibiting key metabolic pathways .

Anticancer Activity

The anticancer potential of this compound derivatives has been explored in several studies. A notable investigation focused on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, which exhibited selective cytotoxicity towards colorectal cancer cells while sparing healthy cells. The most active compounds in this series showed IC50 values lower than 30 µg/mL against various cancer cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer) .

Table 2: Anticancer Activity of Isothiazole Derivatives

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| N'-substituted derivative A | 25 | LoVo |

| N'-substituted derivative B | 15 | MCF-7 |

| Control (Cisplatin) | 10 | LoVo |

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in microbial metabolism and cancer cell proliferation. Techniques such as molecular docking simulations and surface plasmon resonance are being employed to elucidate these interactions further .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains, demonstrating its potential use in treating infections caused by resistant pathogens .

- Anticancer Research : In vitro studies on colorectal cancer cells indicated that certain derivatives of this compound not only inhibited cell growth but also overcame drug resistance mechanisms associated with traditional chemotherapeutics like Doxorubicin .

Propriétés

IUPAC Name |

3-chloro-5-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-2-4(5)6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZRUGRMQRJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560807 | |

| Record name | 3-Chloro-5-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14217-67-5 | |

| Record name | 3-Chloro-5-methylisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14217-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.